molecular formula C15H9ClN2O2 B1274371 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 667412-53-5

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B1274371
CAS No.: 667412-53-5
M. Wt: 284.69 g/mol
InChI Key: MAIRAKWMTLFTER-UHFFFAOYSA-N
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Description

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound that combines a benzene ring with a pyridine ring. The presence of a chlorine atom and a pyridinyl group at specific positions on the quinoline ring system suggests potential for unique chemical reactivity and interactions. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in palladium (II)-2,6-pyridinedicarboxylic acid systems, producing 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products. Another method involves the synthesis of macrocyclic tetraazacrown ethers with quinoline sidearms through reductive amination of aldehydes with crown ethers, which could potentially be adapted for the synthesis of substituted quinoline carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The catalytic aerobic oxidation of substituted 8-methylquinolines.

    Reduction: Reductive amination of aldehydes with crown ethers.

    Substitution: The presence of a chlorine atom allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Palladium (II)-2,6-pyridinedicarboxylic acid systems.

    Reduction: Aldehydes and crown ethers.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids.

    Reduction: Macrocyclic tetraazacrown ethers with quinoline sidearms.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial activities.

    Medicine: Investigated for its potential use in medicinal chemistry due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atom and pyridinyl group allows for unique chemical reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-pyridine-2-carboxylic acid: Known for its antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains.

    8-Hydroxyquinoline: Used in the formation of robust three-dimensional networks through hydrogen bonding.

    Ethyl 3,7-dichloroquinoline-8-carboxylate: Stabilized by aromatic π–π stacking and weak intermolecular hydrogen bonds.

Uniqueness

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the specific positions of the chlorine atom and pyridinyl group on the quinoline ring system, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-12-3-1-2-10-11(15(19)20)8-13(18-14(10)12)9-4-6-17-7-5-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRAKWMTLFTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397432
Record name 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-53-5
Record name 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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